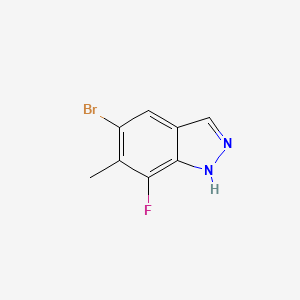

5-Bromo-7-fluoro-6-methyl-1H-indaZole

Description

5-Bromo-7-fluoro-6-methyl-1H-indazole is a halogenated indazole derivative characterized by a bromine atom at position 5, a fluorine atom at position 7, and a methyl group at position 6 of the indazole core. The molecular formula is C₈H₆BrFN₂, with a molecular weight of approximately 229.05 g/mol.

Properties

Molecular Formula |

C8H6BrFN2 |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

5-bromo-7-fluoro-6-methyl-1H-indazole |

InChI |

InChI=1S/C8H6BrFN2/c1-4-6(9)2-5-3-11-12-8(5)7(4)10/h2-3H,1H3,(H,11,12) |

InChI Key |

REVXLPSTUAROBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=NNC2=C1F)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-bromo-7-fluoro-6-methyl-1H-indazole involves constructing the indazole core with the correct substitution pattern: bromine at position 5, fluorine at position 7, and a methyl group at position 6. The common approach is via cyclization reactions starting from appropriately substituted aniline derivatives or ketone precursors, followed by ring closure facilitated by hydrazine or related reagents.

Key Synthetic Steps

- Starting Materials: Typically, halogenated and methylated aniline derivatives such as 2-bromo-4-fluoro-5-methylaniline or their corresponding ketones are used.

- Cyclization: The indazole ring is formed by cyclization with hydrazine hydrate under acidic or neutral conditions.

- Halogenation and Fluorination: These substituents are introduced either via direct halogenation/fluorination of the indazole ring or by using pre-halogenated/fluorinated precursors.

- Methyl Introduction: The methyl group at position 6 is generally introduced via methyl-substituted starting materials or via selective alkylation.

Detailed Preparation Methodologies

Method Based on Cyclization of Substituted Anilines

One well-documented method for related compounds such as 5-bromo-7-fluoro-1H-indazole involves:

- Step 1: Starting with 2-bromo-4-fluoroaniline derivatives, the compound is reacted with hydrazine hydrate.

- Step 2: Under acidic or neutral conditions, cyclization occurs to form the indazole ring.

- Step 3: Methylation at position 6 can be achieved by using 2-bromo-4-fluoro-5-methylaniline or by introducing methyl groups prior to cyclization.

This method is supported by industrial practices that utilize continuous flow reactors to control reaction parameters precisely, enhancing yield and purity.

Example Synthesis of a Related Compound (5-Bromo-4-fluoro-1H-indazole)

From a patent describing a similar compound:

- 177 g of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone is mixed with methanol and water.

- Sodium hydroxide solution is added, and the mixture stirred at room temperature for 12 hours.

- The product is filtered, washed, and dried to yield 5-bromo-4-fluoro-1H-indazole with a 77% yield.

This procedure demonstrates the feasibility of base-mediated cyclization and purification steps applicable to the target compound with modifications for methyl substitution.

Synthesis of 4-Bromo-5-methyl-1H-indazole as a Model for Methylated Indazoles

A patent discloses a three-step synthesis for 4-bromo-5-methyl-1H-indazole, which can be adapted for this compound:

- Step 1: Lithiation of a bromo-substituted precursor with lithium diisopropylamide (LDA), followed by formylation using dimethylformamide (DMF).

- Step 2: Reaction of the formyl intermediate with methoxylamine hydrochloride and potassium carbonate to form an oxime.

- Step 3: Cyclization with hydrazine hydrate to close the indazole ring.

This method reports higher yields and avoids harsh nitration steps, making it more environmentally friendly and scalable.

Reaction Conditions and Reagents

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation/Formylation | Lithium diisopropylamide (LDA), DMF, low temp (-78°C) | Generates aldehyde intermediate |

| Oxime Formation | Methoxylamine hydrochloride, K2CO3, solvent (e.g., ethanol) | Converts aldehyde to oxime |

| Cyclization | Hydrazine hydrate, reflux or room temp | Forms indazole ring |

| Base-mediated Cyclization | NaOH in methanol/water, room temperature, 12 hours | Used for ring closure and deprotection |

| Halogenation/Fluorination | Bromine or fluorine sources, acetic acid or other solvents | Introduces halogen substituents if not pre-installed |

Yield and Purity

- Typical isolated yields for cyclization steps range from 60% to 85%, depending on reaction optimization.

- Purification is usually achieved by filtration, recrystallization, or column chromatography.

- Purity is confirmed by HPLC (>95%), NMR, and mass spectrometry.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-bromo-4-fluoro-5-methylaniline | Hydrazine hydrate, acidic/neutral medium | 60-75 | Direct cyclization, suitable for methylated indazole |

| 2 | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | NaOH, methanol/water, room temp, 12 h | 77 | Base-mediated ring closure, applicable with modifications |

| 3 | Bromo-substituted aryl lithium intermediate | LDA, DMF, methoxylamine hydrochloride, K2CO3, hydrazine hydrate | 70-85 | Multi-step, higher yield, environmentally friendly |

Research Findings and Optimization

- Catalyst and Solvent Effects: Use of palladium-catalyzed cross-coupling (Suzuki-Miyaura) can be explored for precursor preparation, optimizing catalyst loading and solvent mixtures (e.g., DMF/water) to improve yields and reduce reaction time.

- Microwave-Assisted Synthesis: Application of microwave irradiation reduces reaction times significantly while maintaining yields.

- Continuous Flow Reactors: Industrial scale-up benefits from continuous flow technology, allowing precise control of temperature and stoichiometry for consistent product quality.

- Safety and Handling: Due to halogenated nature, reactions should be conducted with appropriate PPE and in fume hoods to avoid exposure to bromine and fluorine reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-6-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts.

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substituted Indazoles: Formed by replacing the bromine or fluorine atoms with other functional groups.

Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

5-Bromo-7-fluoro-6-methyl-1H-indazole has been investigated for its role as a kinase inhibitor, particularly targeting the Akt signaling pathway, which is crucial in regulating cell growth and survival. Research indicates that this compound can inhibit mutant forms of Akt, contributing to its potential as an anticancer agent. Studies have shown that indazole derivatives can exhibit selective inhibition against various cancer cell lines, highlighting their therapeutic promise in oncology .

Antimicrobial Activity

Recent studies have demonstrated that indazole derivatives, including this compound, possess significant antibacterial and antifungal properties. The compound has been tested against various strains of bacteria and fungi, showing effective inhibition rates comparable to standard antimicrobial agents. This makes it a candidate for further development as an antimicrobial treatment .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions, including bromination and coupling reactions. A notable synthetic route utilizes commercially available starting materials to introduce the bromine and fluorine substituents effectively. This method is advantageous due to its relatively high yield and mild reaction conditions, making it suitable for large-scale production .

Derivatives Exploration

The exploration of derivatives of this compound has revealed a variety of compounds with enhanced biological activities. For instance, modifications at the C7 position have been shown to improve binding affinities for specific targets in cancer therapy. The ability to synthesize diverse derivatives allows researchers to tailor compounds for specific therapeutic applications .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of indazole derivatives, this compound was found to inhibit cell proliferation in human cancer cell lines. The compound demonstrated a dose-dependent response, with IC50 values indicating potent activity against breast and lung cancer cells. Molecular dynamics simulations suggested stable interactions between the compound and its target proteins, supporting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against resistant bacterial strains. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. These findings suggest that this indazole derivative could serve as a foundation for developing new antimicrobial therapies .

Data Tables

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Key Differences and Implications

Substituent Position Effects: Methyl Group Position: The placement of the methyl group at position 6 (target compound) versus position 1 () significantly alters steric and electronic properties. Halogenation Patterns: The target compound’s 5-bromo-7-fluoro substitution contrasts with 5-bromo-4,7-difluoro-1H-indazole (), where additional fluorine at position 4 increases polarity, reducing LogP by ~0.24 units .

Synthesis Routes :

- Indazoles like the target compound are typically synthesized via cyclization of substituted benzene-1,2-diamines or palladium-catalyzed cross-coupling reactions. For example, 5-Bromo-6-fluoro-1H-benzo[d]imidazole () is synthesized from 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine under nitrogen atmosphere . In contrast, indole derivatives (e.g., compound 9 in ) involve condensation of aldehydes with amines .

Physicochemical Properties :

- Lipophilicity : The target compound’s LogP (~2.74) is higher than that of 5-Bromo-4,7-difluoro-1H-indazole (LogP ~2.50) due to the hydrophobic methyl group .

- Thermal Stability : Indazoles with methyl groups (e.g., ) exhibit melting points >200°C, suggesting high thermal stability, while benzimidazole analogs () may have lower melting points due to reduced symmetry .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-7-fluoro-6-methyl-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and methylation steps under controlled conditions. For example, alkylation of the indazole core can be achieved using methyl halides in the presence of a strong base like Cs₂CO₃ in anhydrous DMF at room temperature . Key parameters include:

- Catalyst/Base : Cs₂CO₃ (ensures deprotonation and nucleophilic substitution).

- Solvent : DMF (polar aprotic solvent enhances reaction kinetics).

- Temperature : Room temperature minimizes side reactions (e.g., over-alkylation).

Post-reaction neutralization with HCl and purification via flash column chromatography typically yields ~40% purity. Adjusting stoichiometry (e.g., excess methylating agent) and reaction time can improve yields .

| Reaction Optimization Table |

|---|

| Parameter |

| Solvent |

| Base |

| Temperature |

| Purification |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation requires multi-spectroscopic analysis:

- ¹H/¹³C-NMR : Identifies substituent positions. For example, methyl protons appear as a triplet at δ 1.45 ppm, and aromatic protons show coupling patterns consistent with bromine/fluorine substitution .

- HRMS : Validates molecular formula (e.g., observed m/z 225.0032 vs. calculated 225.0027 for C₉H₁₀BrN₂) .

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and halogen placement .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Screening in cancer cell lines (e.g., MCF-7, HepG2) reveals dose-dependent cytotoxicity, likely due to kinase inhibition. Protocols include:

- Assay Design : MTT assays at 24–72 hours, IC₅₀ calculation via nonlinear regression.

- Control Compounds : Compare with fluorouracil or doxorubicin to benchmark potency .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with kinases (e.g., EGFR, BRAF):

- Ligand Preparation : Optimize 3D structure using Gaussian09 (DFT/B3LYP/6-31G*).

- Binding Site Analysis : Grid boxes centered on ATP-binding pockets (PDB: 1M17).

- Scoring : ΔG values < -7 kcal/mol suggest strong binding. Validate with experimental IC₅₀ .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Inconsistent results (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies:

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Methodological Answer : Directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) can target specific positions:

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12h) .

- Protection/Deprotection : Use SEM (trimethylsilylethoxymethyl) groups to shield N-H during reactions .

| Functionalization Pathways |

|---|

| Reaction Type |

| Suzuki Coupling |

| Buchwald-Hartwig Amination |

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. computational structural data?

- Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å) require iterative refinement:

- SHELXL Refinement : Adjust thermal parameters and occupancy rates .

- DFT Optimization : Compare computed vs. experimental geometries; revise force fields if needed .

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.